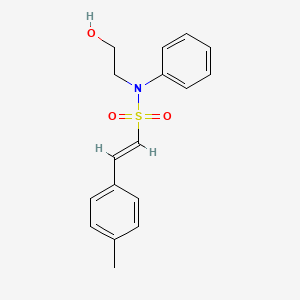![molecular formula C20H21NO4 B2598596 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide CAS No. 2310143-98-5](/img/structure/B2598596.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a phenylbutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide can be achieved through several methods. One approach involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the Corey–Chaykovsky reaction . Another method includes the use of microwave-assisted conditions to synthesize amide derivatives containing furan rings . These reactions typically involve the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Pb(OAc)4 or PhI(OAc)2 for oxidation, and reducing agents such as YbCl3–Zn for reductive cyclization . Microwave-assisted conditions with coupling reagents like DMT/NMM/TsO− or EDC are also used for synthesizing amide derivatives .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized forms of the bifuran moiety, while reduction reactions may produce different reduced derivatives.
Scientific Research Applications
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may have potential as a drug candidate due to its structural properties and biological activity.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxyethyl group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
2,4-Diaryl-2,5-dihydro-2,2’-bifurans: Compounds synthesized through the Corey–Chaykovsky reaction, which share structural similarities with the bifuran moiety.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-15(14-7-4-3-5-8-14)20(23)21-13-16(22)17-10-11-19(25-17)18-9-6-12-24-18/h3-12,15-16,22H,2,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNCGGLPMRSWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate](/img/structure/B2598513.png)
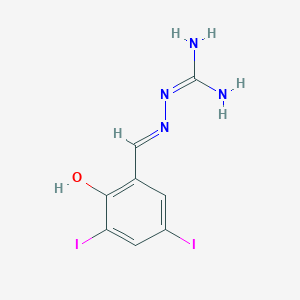

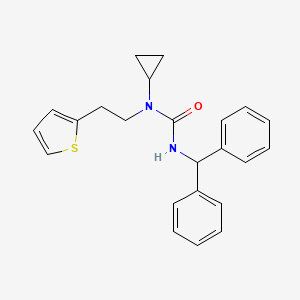
![9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2598521.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2598522.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2598524.png)
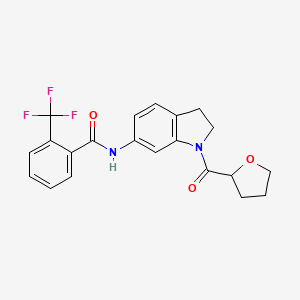
![5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598527.png)
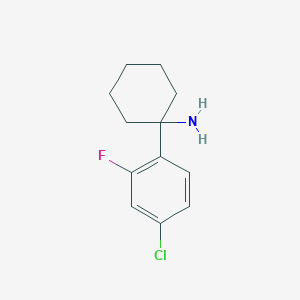

![ethyl 1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598532.png)
![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598533.png)
